molecular formula C23H20BrFN4O2S B2759937 N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034573-93-6

N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2759937
CAS RN: 2034573-93-6
M. Wt: 515.4
InChI Key: KQHWISAYMPDITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20BrFN4O2S and its molecular weight is 515.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging

Compounds within the pyrazolo[1,5-a]pyrimidine series, similar in structure to the one mentioned, have been used in radiosynthesis for imaging purposes, such as in the development of radioligands for positron emission tomography (PET). These compounds exhibit selective ligand properties for specific proteins, offering potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Activity

Novel thienopyrimidine derivatives have demonstrated significant antimicrobial activity. These compounds have shown potent inhibitory effects against various bacteria and fungi, suggesting their potential as new antimicrobial agents (Kerru et al., 2019).

Antitumor and Anticonvulsant Agents

Research on pyrrolopyrimidine and pyrimidine derivatives has also uncovered their application as antitumor and anticonvulsant agents. These compounds have been evaluated for their efficacy in inhibiting tumor growth and seizures, respectively, providing insights into their potential therapeutic uses (Severina et al., 2020).

Anticancer Activity

Additionally, fluoro-substituted compounds, including benzo[b]pyran derivatives, have been identified for their anti-lung cancer activity. These findings highlight the potential of such compounds in developing new anticancer treatments (Hammam et al., 2005).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrFN4O2S/c1-13(2)29-22(31)21-20(16(11-26-21)14-6-4-3-5-7-14)28-23(29)32-12-19(30)27-18-9-8-15(24)10-17(18)25/h3-11,13,26H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHWISAYMPDITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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